molecular formula C23H19N3O3S2 B2500733 [2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 380161-75-1

[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No. B2500733
CAS RN: 380161-75-1
M. Wt: 449.54
InChI Key: NELDGRVQGBYMJM-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The compound contains a benzothiazole ring, which is a heterocyclic compound . It also has an anilino group and a carboxylate group attached to it .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, an anilino group, and a carboxylate group . The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized through diazo-coupling reactions between aniline derivatives and other compounds .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Future Directions

Benzothiazole derivatives, including this compound, have shown promise in the treatment of tuberculosis . Future research could focus on optimizing the synthesis of these compounds and further investigating their anti-tubercular activity.

properties

IUPAC Name

[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-14-5-10-18-19(12-14)31-21(26-18)15-6-8-16(9-7-15)25-20(27)13-29-23(28)17-4-3-11-24-22(17)30-2/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELDGRVQGBYMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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